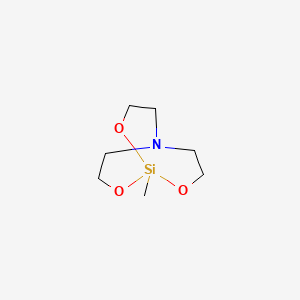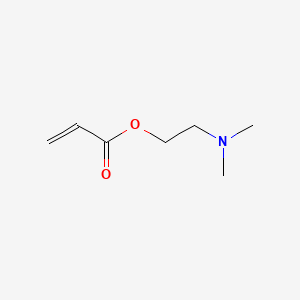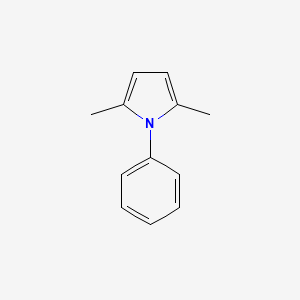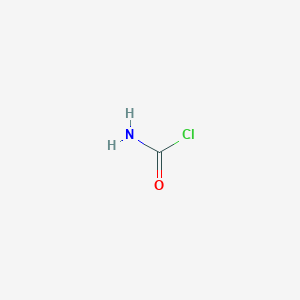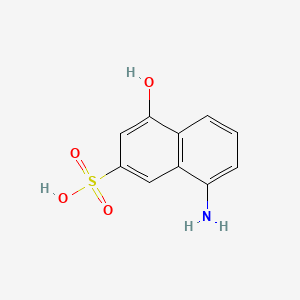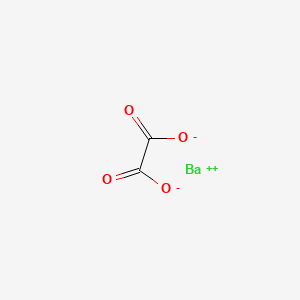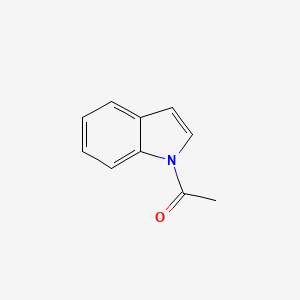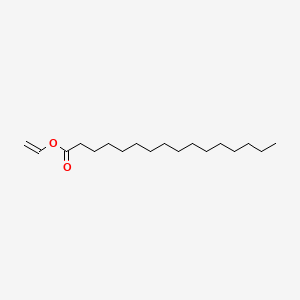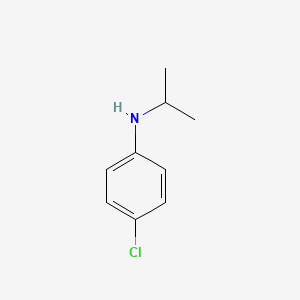![molecular formula C15H18N2O3 B1583827 Acide N-[1H-indol-3-YL-acétyl]valine CAS No. 57105-42-7](/img/structure/B1583827.png)
Acide N-[1H-indol-3-YL-acétyl]valine
Vue d'ensemble
Description
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE est un composé organique appartenant à la classe de la valine et de ses dérivés. Il se caractérise par la présence d’un groupement indole, qui est un système hétérocyclique important dans les produits naturels et les médicaments
Applications De Recherche Scientifique
N-[1H-INDOL-3-YL-ACETYL]VALINE ACID has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu’il inhibait la sous-unité alpha de la tryptophane synthase, une enzyme impliquée dans la biosynthèse du tryptophane . Cette inhibition affecte les voies métaboliques liées à la synthèse du tryptophane, ce qui conduit à divers effets biologiques.
Analyse Biochimique
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]valine acid interacts with key enzymes and proteins in biochemical reactions . For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain in Salmonella typhimurium . These interactions can influence the function and activity of these enzymes, potentially affecting various biochemical pathways .
Cellular Effects
The effects of N-[1H-Indol-3-YL-acetyl]valine acid on cells and cellular processes are complex and multifaceted . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The molecular mechanism of action of N-[1H-Indol-3-YL-acetyl]valine acid involves its interactions with biomolecules and potential effects on gene expression . It can bind to biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes at the molecular level, influencing the function and activity of these biomolecules .
Temporal Effects in Laboratory Settings
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can change over time in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes . Both in vitro and in vivo studies can provide valuable insights into these temporal effects .
Dosage Effects in Animal Models
The effects of N-[1H-Indol-3-YL-acetyl]valine acid can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses . The specific dosage effects can depend on factors such as the animal model used and the specific experimental conditions .
Metabolic Pathways
N-[1H-Indol-3-YL-acetyl]valine acid is involved in several metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For example, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain, which are involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of N-[1H-Indol-3-YL-acetyl]valine acid within cells and tissues can be influenced by various factors . These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[1H-Indol-3-YL-acetyl]valine acid can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles . These localization patterns can influence the effects of N-[1H-Indol-3-YL-acetyl]valine acid on cellular processes .
Méthodes De Préparation
La synthèse de l’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE implique plusieurs étapes. Une méthode courante comprend la réaction de cyclisation utilisant l’azobisisobutyronitrile (AIBN) stoechiométrique, l’acide hypophosphoreux aqueux en excès (H3PO2) et la triéthylamine (Et3N) sous reflux dans le 1-propanol . Cette réaction donne systématiquement le dérivé indole correspondant. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions de réaction optimisées pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l’utilisation d’oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Ce composé peut subir des réactions de substitution électrophile en raison de la présence du groupement indole.
Applications de la recherche scientifique
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE a une large gamme d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]VALINE peut être comparé à d’autres composés similaires, tels que :
Acide indole-3-acétique : Une hormone végétale impliquée dans la régulation de la croissance et du développement des plantes.
Indole-3-acétylglycine : Un inhibiteur de la sous-unité alpha et un effecteur allostérique de la sous-unité bêta.
Acide indole-3-acétyl-L-aspartique : Un autre dérivé indolique ayant des activités biologiques similaires
Propriétés
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332229 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-42-7 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
